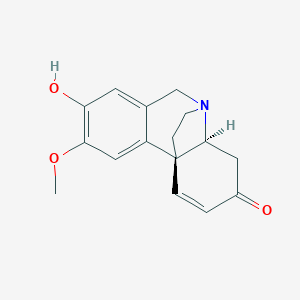

(4aS,10bR)-Noroxomaritidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

(1R,10S)-5-hydroxy-4-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-12-one |

InChI |

InChI=1S/C16H17NO3/c1-20-14-8-12-10(6-13(14)19)9-17-5-4-16(12)3-2-11(18)7-15(16)17/h2-3,6,8,15,19H,4-5,7,9H2,1H3/t15-,16-/m0/s1 |

InChI Key |

VEXDOCFQMVMPHJ-HOTGVXAUSA-N |

Isomeric SMILES |

COC1=C(C=C2CN3CC[C@]4([C@@H]3CC(=O)C=C4)C2=C1)O |

Canonical SMILES |

COC1=C(C=C2CN3CCC4(C3CC(=O)C=C4)C2=C1)O |

Origin of Product |

United States |

Biosynthesis of 4as,10br Noroxomaritidine

Early Precursor Pathways to Amaryllidaceae Alkaloids

The initial stages of Amaryllidaceae alkaloid biosynthesis are dedicated to the formation of a common precursor, 4'-O-methylnorbelladine, from aromatic amino acids. researchgate.net This foundational pathway is shared among all alkaloids produced by this plant family.

The biosynthetic journey to (4aS,10bR)-Noroxomaritidine and other Amaryllidaceae alkaloids originates from two primary aromatic amino acids: L-phenylalanine and L-tyrosine. frontiersin.org These fundamental building blocks provide the carbon skeletons for the two distinct halves of the norbelladine (B1215549) molecule, the first key intermediate in the pathway. researchgate.net L-phenylalanine serves as the precursor to the C6-C1 moiety (3,4-dihydroxybenzaldehyde), while L-tyrosine gives rise to the C6-C2-N unit (tyramine). mdpi.com

L-tyrosine is converted to tyramine (B21549) through a decarboxylation reaction catalyzed by the enzyme tyrosine decarboxylase (TYDC). frontiersin.orgresearchgate.net Concurrently, L-phenylalanine enters the phenylpropanoid pathway to yield 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA). This conversion involves a series of enzymatic steps, initiated by phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine to trans-cinnamic acid. frontiersin.org Subsequent hydroxylations and chain-shortening reactions lead to the formation of 3,4-DHBA. nih.gov

The next crucial step involves the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine, the common precursor to all Amaryllidaceae alkaloids. mdpi.comresearchgate.net This reaction is thought to proceed via a Schiff base intermediate known as norcraugsodine. frontiersin.org The formation of norbelladine is catalyzed by enzymes such as norbelladine synthase (NBS) and/or noroxomaritidine/norcraugsodine reductase (NR). frontiersin.orgnih.gov While NBS primarily catalyzes the condensation, NR is involved in the subsequent reduction of the imine to form norbelladine. frontiersin.orgresearchgate.net

Table 1: Key Enzymes in the Early Biosynthesis of Amaryllidaceae Alkaloids

| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |

| Phenylalanine Ammonia-Lyase | PAL | Deamination | L-Phenylalanine | trans-Cinnamic Acid |

| Tyrosine Decarboxylase | TYDC | Decarboxylation | L-Tyrosine | Tyramine |

| Norbelladine Synthase | NBS | Condensation | Tyramine, 3,4-Dihydroxybenzaldehyde | Norcraugsodine |

| Noroxomaritidine/Norcraugsodine Reductase | NR | Reduction | Norcraugsodine | Norbelladine |

| Norbelladine 4'-O-Methyltransferase | N4OMT | Methylation | Norbelladine | 4'-O-Methylnorbelladine |

Before the critical cyclization step can occur, norbelladine must undergo a regioselective O-methylation at the 4'-hydroxyl group. This reaction is catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to norbelladine, yielding 4'-O-methylnorbelladine. nih.govnih.gov This methylation is a pivotal step, as 4'-O-methylnorbelladine is the direct precursor for the subsequent oxidative coupling reactions that generate the diverse skeletons of Amaryllidaceae alkaloids. nih.gov

Phenol (B47542) Oxidative Coupling: The Direct Formation of this compound

The formation of the characteristic tetracyclic structure of this compound occurs through an intramolecular C-C phenol oxidative coupling of 4'-O-methylnorbelladine. This key reaction establishes the crinine-type alkaloid core.

The biosynthesis of the crinine (B1220781) skeleton is achieved through a specific, regioselective para-para' C-C oxidative coupling of 4'-O-methylnorbelladine. nih.gov This reaction is catalyzed by a cytochrome P450 enzyme, specifically CYP96T1, which has been identified in Narcissus sp. aff. pseudonarcissus. researchgate.net The enzymatic reaction facilitates the coupling between the phenolic rings of the precursor. The major products of the CYP96T1-catalyzed reaction are the two enantiomers of noroxomaritidine: (10bR,4aS)-noroxomaritidine and (10bS,4aR)-noroxomaritidine. researchgate.net The formation of the (4aS,10bR) stereoisomer is therefore a direct result of this enzymatically controlled cyclization. This step is a critical branching point in the biosynthesis of Amaryllidaceae alkaloids, leading specifically to the crinine-type compounds. nih.govnih.gov

Table 2: Precursors and Intermediates in the

| Compound Name | Role in Pathway |

| L-Phenylalanine | Primary Precursor |

| L-Tyrosine | Primary Precursor |

| Tyramine | Intermediate |

| 3,4-Dihydroxybenzaldehyde | Intermediate |

| Norbelladine | Common Precursor |

| 4'-O-Methylnorbelladine | Direct Precursor for Phenol Coupling |

| This compound | Product of Phenol Coupling |

Compound Glossary

Enantiomeric Products: (10bR,4aS)-Noroxomaritidine and (10bS,4aR)-Noroxomaritidine

The para-para' phenol coupling reaction catalyzed by CYP96T1 is not stereospecific and therefore produces both the (10bR,4aS) and (10bS,4aR) enantiomers of noroxomaritidine nih.govmdpi.com. The stereochemistry at the C4a and C10b positions is a critical determinant for the subsequent biosynthetic fate of these molecules. The differential recognition and metabolism of these enantiomers by downstream enzymes is a key mechanism for creating the vast structural diversity observed in Amaryllidaceae alkaloids nih.govresearchgate.netnih.gov. While the formation of an enantiomeric mixture is established, the precise ratio in which these enantiomers are produced in vivo can vary and is a subject of ongoing research.

Downstream Biosynthetic Divergence from this compound

The enantiomeric mixture of noroxomaritidine serves as a crucial branch point, with each enantiomer being channeled into distinct biosynthetic pathways leading to a variety of alkaloid skeletons.

Pathways to Haemanthamine-Type Alkaloids

The biosynthesis of haemanthamine-type alkaloids proceeds from the (10bR,4aS)-enantiomer of noroxomaritidine nih.gov. A key transformation in this pathway is the reduction of the ketone group at C-6 of (10bR,4aS)-noroxomaritidine to a hydroxyl group, yielding normaritidine researchgate.netnih.gov. While the specific enzyme responsible for this reduction has not been definitively characterized, it is hypothesized to be a reductase. Subsequent enzymatic steps, likely involving hydroxylations and methylenedioxy bridge formation, lead to the characteristic haemanthamine (B1211331) skeleton nih.gov.

Pathways to Crinine-Type Alkaloids

Crinine-type alkaloids also originate from the para-para' oxidative coupling products of 4'-O-methylnorbelladine researchgate.netresearchgate.net. The stereochemistry of the noroxomaritidine precursor is fundamental in determining the final crinine structure. The precise enzymatic steps that convert the noroxomaritidine core into the crinine skeleton are still under investigation. However, it is understood that a series of reductions and functional group modifications are necessary to form the characteristic bridged-ring system of crinine alkaloids researchgate.net.

Pathways to Narciclasine-Type Alkaloids

The biosynthetic route to narciclasine-type alkaloids is believed to diverge from the haemanthamine/crinine pathway. While the direct enzymatic conversion of this compound is not fully elucidated, evidence suggests that intermediates derived from the para-para' coupled products are involved. One proposed key intermediate is 11-hydroxyvittatine. The transformation of this intermediate to the narciclasine (B1677919) skeleton is thought to involve complex rearrangements, including a potential retro-Prins reaction, which would lead to the cleavage of a carbon-carbon bond and the formation of the characteristic lactone ring of narciclasine. The specific enzymes catalyzing these intricate steps remain to be identified.

Pathways to Tazettine-Type Alkaloids

The biosynthesis of tazettine-type alkaloids also stems from the noroxomaritidine scaffold. The pathway likely involves a series of enzymatic modifications, including reductions, hydroxylations, and rearrangements of the core structure. The exact sequence of these reactions and the enzymes that catalyze them are not yet well-defined. It is hypothesized that a rearrangement of the crinine or haemanthamine skeleton could lead to the formation of the tazettine (B33) ring system.

Pathways to Montanine-Type Alkaloids

The pathway to montanine-type alkaloids represents a distinct downstream fate of the noroxomaritidine enantiomers. A key enzyme in this pathway is noroxomaritidine reductase (NR), which catalyzes the reduction of the carbon-carbon double bond between C1 and C2 of the noroxomaritidine core nih.govresearchgate.netnih.gov. This reduction yields oxomaritinamine. The stereochemistry of the starting noroxomaritidine enantiomer dictates the stereochemistry of the resulting montanine-type alkaloid. For instance, the reduction of (10bR,4aS)-noroxomaritidine would lead to the formation of maritinamine-type alkaloids, while the (10bS,4aR)-enantiomer would be a precursor to elwesine-type alkaloids nih.govresearchgate.netnih.gov. Further enzymatic modifications of the oxomaritinamine intermediate, such as reductions and N-methylations, complete the biosynthesis of various montanine-type alkaloids nih.gov.

Formation of Oxomaritinamine and Elwesine via Noroxomaritidine Reduction

In the intricate biosynthetic pathways of Amaryllidaceae alkaloids, this compound serves as a key intermediate. One of the metabolic fates of this compound is its conversion into precursors for maritinamine and elwesine through an enzymatic reduction. nih.govnih.gov This specific transformation involves the reduction of the carbon-carbon double bond within the noroxomaritidine molecule, yielding oxomaritinamine. nih.govnih.govresearchgate.net

The enzyme responsible for this critical step has been identified as a noroxomaritidine reductase (NR). nih.govnih.gov This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, was identified through co-expression analysis with other known enzymes in the Amaryllidaceae alkaloid pathway, such as norbelladine 4'-O-methyltransferase, in species like Narcissus sp. and Galanthus spp. nih.govnih.gov

Biochemical analyses have demonstrated that this noroxomaritidine reductase catalyzes the reduction of the C1-C2 double bond in noroxomaritidine to produce oxomaritinamine. semanticscholar.org The reaction is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), with no activity observed in its absence or when substituted with NADH. nih.gov The product, oxomaritinamine, is a direct precursor for the less common alkaloids maritinamine and elwesine. nih.govsemanticscholar.org

The stereochemistry of the initial this compound substrate is crucial, as the specific enantiomer reduced by the enzyme dictates whether the resulting oxomaritinamine will lead to the biosynthesis of maritinamine or elwesine. nih.govnih.govresearchgate.net While the enzyme acts on noroxomaritidine, it displays significantly lower activity (approximately 400-fold less) for the reduction of norcraugsodine to norbelladine, indicating its primary role is associated with noroxomaritidine conversion. nih.govnih.govresearchgate.net The identification of this noroxomaritidine reductase activity has clarified a previously unknown step in the biosynthesis of this diverse and pharmacologically important class of plant natural products. nih.govresearchgate.net

The key parameters of this enzymatic reaction are summarized in the table below.

| Component | Description |

| Substrate | This compound |

| Enzyme | Noroxomaritidine Reductase (NR) |

| Enzyme Class | Short-chain dehydrogenase/reductase (SDR) |

| Cofactor | NADPH |

| Product | Oxomaritinamine |

| Subsequent Alkaloids | Maritinamine, Elwesine |

Enzymology and Molecular Mechanisms of 4as,10br Noroxomaritidine Biosynthesis

Characterization of CYP96T1 (Noroxomaritidine Synthase, EC 1.14.19.50)

CYP96T1 is the enzyme responsible for the critical cyclization step that forms the foundational structure of noroxomaritidine. It belongs to the vast family of cytochrome P450 monooxygenases, which are instrumental in the chemical diversification of alkaloids in plants nih.gov.

Enzyme Identification and Isolation from Amaryllidaceae Species

The identification of CYP96T1 was a significant breakthrough in understanding Amaryllidaceae alkaloid biosynthesis. Researchers utilized a comparative transcriptomics approach, analyzing the genetic makeup of several Amaryllidaceae species, including Narcissus sp. aff. pseudonarcissus, Galanthus sp. (snowdrop), and Galanthus elwesii nih.govresearchgate.net. By comparing the transcriptomes of plants known to produce these alkaloids, scientists could pinpoint candidate genes that were highly co-expressed with other known enzymes in the pathway, such as norbelladine (B1215549) 4′-O-methyltransferase (N4OMT) nih.govnih.gov.

This bioinformatic strategy successfully identified a specific cytochrome P450 gene, designated CYP96T1 nih.govkegg.jp. Following identification, the full-length open reading frame of the gene was cloned, often from Narcissus sp. aff. pseudonarcissus, and subsequently expressed in heterologous systems like Escherichia coli or insect (Sf9) cells to produce the active enzyme for characterization nih.govnih.gov. This allowed for detailed biochemical assays to confirm its function.

Substrate Specificity and Kinetic Parameters of CYP96T1

CYP96T1 exhibits a defined substrate preference, which was determined by testing its activity against a variety of potential precursors. The primary and most efficiently converted substrate is 4′-O-methylnorbelladine nih.govuniprot.org. The enzyme catalyzes the intramolecular C-C phenol (B47542) coupling of this molecule to form noroxomaritidine uniprot.orguniprot.org.

Enzyme assays have demonstrated that CYP96T1 can also process other structurally similar compounds, albeit with different efficiencies. For instance, it shows activity towards 4′-O-methyl-N-methylnorbelladine and both (S)- and (R)-coclaurine nih.govuniprot.org. Conversely, the enzyme shows no activity towards substrates like norbelladine, 3′-O-methylnorbelladine, 3′,4′-O-dimethylnorbelladine, or its own product, noroxomaritidine nih.govuniprot.org. The kinetic parameters for the most relevant substrates have been determined, highlighting the enzyme's high affinity for 4′-O-methylnorbelladine uniprot.org.

| Substrate | Km (μM) | kcat (min-1) |

|---|---|---|

| 4′-O-methylnorbelladine | 1.13 | 15.0 |

| 4′-O-methyl-N-methylnorbelladine | 3.28 | 2.44 |

| (S)-coclaurine | 637 | 1.34 |

| (R)-coclaurine | 659 | 2.07 |

Role of Cytochrome P450 Enzymes in Phenol Coupling

Cytochrome P450 enzymes are well-established catalysts for oxidative phenol coupling reactions, a critical process in the biosynthesis of numerous plant specialized metabolites, including many alkaloids nih.govresearchgate.net. These reactions form the carbon-carbon or carbon-oxygen bonds that create the complex, polycyclic skeletons characteristic of these compounds nih.gov. In the biosynthesis of Amaryllidaceae alkaloids, C-C phenol coupling is the defining step that leads to the diverse structural classes nih.govresearchgate.net.

CYP96T1 exemplifies this function by catalyzing the intramolecular para-para' C-C phenol coupling of 4′-O-methylnorbelladine nih.govresearchgate.net. The proposed mechanism for this type of P450-catalyzed reaction involves a diradical process researchgate.netresearchgate.net. The enzyme's active site facilitates the removal of hydrogen atoms from the phenolic hydroxyl groups, generating radical intermediates that then couple to form the new C-C bond, leading to the cyclization of the molecule researchgate.net.

Regio- and Stereoselectivity of CYP96T1 Activity

The selectivity of an enzyme is a crucial aspect of its function. CYP96T1 demonstrates high but not absolute regioselectivity. Its primary catalytic function is to form a para-para' C-C bond, which links the two aromatic rings of 4′-O-methylnorbelladine to produce the noroxomaritidine skeleton nih.govresearchgate.netnih.gov. However, detailed product analysis revealed that the enzyme also generates a minor product, N-demethylnarwedine, which results from a para-ortho' phenol coupling. This minor product typically constitutes less than 1% of the total product formed nih.govresearchgate.netnih.gov.

In terms of stereoselectivity, CYP96T1 is notably unusual as it produces both enantiomers of its primary product. The enzymatic reaction yields both (10bR,4aS)-noroxomaritidine and (10bS,4aR)-noroxomaritidine from the single substrate 4′-O-methylnorbelladine nih.govexpasy.orgqmul.ac.uk. It is hypothesized that the enzyme's active site can accommodate the substrate in two different conformations, each leading to the formation of one of the two enantiomers nih.gov.

Characterization of Noroxomaritidine/Norcraugsodine Reductase (NR)

Noroxomaritidine/Norcraugsodine Reductase (NR) is another key enzyme in the Amaryllidaceae alkaloid biosynthetic pathway. Initially identified through its co-expression with N4OMT, this enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily nih.govresearchgate.net. Its characterization has revealed a multifunctional role.

Biochemical analyses have shown that NR can catalyze two distinct reduction reactions. One of its identified functions is the reduction of the carbon-carbon double bond in noroxomaritidine to produce oxomaritinamine nih.govresearchgate.net. This reaction is significant as the specific enantiomer of noroxomaritidine being reduced determines the subsequent alkaloid scaffold, leading to either the crinine-type or hemanthamine-type structures nih.gov.

Enzyme Identification and Substrate Preference for Noroxomaritidine Enantiomers

The formation of the characteristic para-para' C-C phenol coupling that defines the noroxomaritidine scaffold is catalyzed by a specific cytochrome P450 enzyme. nih.gov Concurrently, the subsequent reduction of the noroxomaritidine molecule is carried out by a reductase, which displays a notable preference for one of the enantiomers.

Cytochrome P450 CYP96T1: The Architect of the Noroxomaritidine Core

Through comparative transcriptomics of several Amaryllidaceae species, including Narcissus sp. aff. pseudonarcissus, Galanthus sp., and Galanthus elwesii, a key enzyme, CYP96T1, was identified. nih.gov This enzyme is a cytochrome P450 that catalyzes the intramolecular para-para' C-C phenol coupling of the precursor 4'-O-methylnorbelladine. nih.govnih.gov The reaction yields an enantiomeric mixture of noroxomaritidine, consisting of (10bR,4aS)-noroxomaritidine and (10bS,4aR)-noroxomaritidine. nih.gov While CYP96T1 can also catalyze a minor degree of para-ortho' phenol coupling to produce N-demethylnarwedine, its primary role is the formation of the noroxomaritidine enantiomers. nih.govnih.gov The activity of CYP96T1 is a pivotal branching point in the Amaryllidaceae alkaloid biosynthetic pathway, directing intermediates towards the formation of crinine (B1220781), montanine (B1251099), and pretazzetine-type alkaloids. oup.com

Noroxomaritidine Reductase (NR): A Stereoselective Catalyst

Following the formation of the noroxomaritidine enantiomers, a short-chain alcohol dehydrogenase/reductase, designated as noroxomaritidine reductase (NR), comes into play. nih.govnih.gov This enzyme was identified through co-expression analysis with norbelladine 4'-O-methyltransferase in Narcissus sp. and Galanthus spp. nih.gov Biochemical assays have demonstrated that NR catalyzes the reduction of the carbon-carbon double bond of noroxomaritidine to form oxomaritinamine. nih.govnih.gov

Crucially, NR exhibits a distinct substrate preference for one of the noroxomaritidine enantiomers. nih.gov In vitro assays using an enantiomeric mixture of noroxomaritidine showed that only one of the enantiomers was significantly consumed by NR in the presence of the cofactor NADPH. nih.govresearchgate.net This preferential substrate consumption indicates that the enzyme acts stereoselectively, a critical factor in determining the downstream alkaloid products. researchgate.net The enantiomer that is preferentially reduced dictates whether the subsequent biosynthetic pathway leads to maritinamine or elwesine-type alkaloids. nih.gov

| Enzyme | Substrate | Product(s) | Reaction Type | Enantiomeric Preference |

|---|---|---|---|---|

| Cytochrome P450 CYP96T1 | 4'-O-methylnorbelladine | (10bR,4aS)-Noroxomaritidine and (10bS,4aR)-Noroxomaritidine | para-para' C-C phenol coupling | Produces an enantiomeric mixture |

| Noroxomaritidine Reductase (NR) | Noroxomaritidine (enantiomeric mixture) | Oxomaritinamine | Carbon-carbon double bond reduction | Preferentially consumes one enantiomer |

Mechanistic Insights into Carbon-Carbon Double Bond Reduction

The reduction of the carbon-carbon double bond in noroxomaritidine is a key step in the diversification of Amaryllidaceae alkaloids. This reaction is catalyzed by noroxomaritidine reductase (NR), a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govresearchgate.net SDR enzymes are a large family of NAD(P)(H)-dependent oxidoreductases that share a common catalytic mechanism. researchgate.netnih.gov

The catalytic cycle of NR involves the binding of the cofactor NADPH, followed by the substrate, noroxomaritidine. The reduction of the C=C bond is achieved through a stereospecific transfer of a hydride ion from the C4 position of the nicotinamide (B372718) ring of NADPH to the β-carbon of the α,β-unsaturated ketone system in noroxomaritidine. researchgate.net This is followed by the protonation of the α-carbon, which is facilitated by a conserved active site tyrosine residue that acts as a general acid. researchgate.net The active site of SDR enzymes typically contains a conserved catalytic tetrad of Asn-Ser-Tyr-Lys residues, which are crucial for substrate binding and catalysis. nih.gov

Molecular docking studies have provided insights into the binding of noroxomaritidine within the active site of NR. frontiersin.orgnih.gov These models suggest that the substrate is positioned in close proximity to the NADPH cofactor, with the C=C bond oriented for efficient hydride transfer. The stereospecificity of the reduction is determined by the precise orientation of the noroxomaritidine enantiomer within the active site, allowing for the preferential reduction of one enantiomer over the other. researchgate.net

Interplay of Enzymes in the Amaryllidaceae Alkaloid Pathway Branching

The biosynthesis of (4aS,10bR)-Noroxomaritidine and its subsequent transformation are prime examples of the intricate interplay between enzymes that leads to the vast structural diversity of Amaryllidaceae alkaloids. The sequential actions of CYP96T1 and noroxomaritidine reductase (NR) represent a critical branching point in the pathway.

The process begins with the promiscuous nature of CYP96T1, which produces a nearly racemic mixture of noroxomaritidine enantiomers from 4'-O-methylnorbelladine. nih.gov This lack of stereoselectivity in the initial cyclization step sets the stage for the subsequent enzyme, NR, to exert its stereochemical control.

The stereospecificity of NR is the key determinant for the metabolic fate of the noroxomaritidine enantiomers. nih.gov The preferential reduction of one enantiomer channels the biosynthetic flux towards a specific branch of the alkaloid pathway. For instance, the reduction of (10bR,4aS)-noroxomaritidine leads to the formation of precursors for crinine-type alkaloids, while the metabolism of the (10bS,4aR)-enantiomer is directed towards the biosynthesis of hemanthamine-type alkaloids. nih.govresearchgate.net

Genetic and Transcriptomic Investigations Pertaining to 4as,10br Noroxomaritidine

Identification and Cloning of Genes Encoding Biosynthetic Enzymes

The discovery of the genetic machinery behind (4aS,10bR)-Noroxomaritidine synthesis is a recent development, largely driven by advanced sequencing and bioinformatic techniques. Researchers have successfully identified, cloned, and functionally characterized the key enzymes that catalyze the critical steps in its biosynthetic pathway. This process often involves expressing the candidate genes in heterologous systems, such as Escherichia coli or Nicotiana benthamiana, to confirm their enzymatic activity. nih.govfrontiersin.org

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, has been a pivotal tool for gene discovery in the Amaryllidaceae alkaloid pathway. By comparing the transcriptomes of different plant species, tissues, or plants grown under varying conditions, researchers can identify candidate genes that show expression patterns correlated with alkaloid accumulation. nih.govresearchgate.net This strategy of "guilt-by-association" has successfully pinpointed the genes for crucial enzymes like CYP96T1 and Noroxomaritidine Reductase (NR).

Cytochrome P450 CYP96T1: Through comparative transcriptomics of Narcissus sp. aff. pseudonarcissus, Galanthus sp., and Galanthus elwesii, a novel cytochrome P450 enzyme, designated CYP96T1, was identified. nih.govnih.gov This enzyme was found to co-express with the previously characterized norbelladine (B1215549) 4′-O-methyltransferase (N4OMT), an enzyme that produces the immediate precursor to noroxomaritidine. nih.govresearchgate.net Functional characterization revealed that CYP96T1 catalyzes the critical intramolecular para-para' C-C oxidative coupling of 4′-O-methylnorbelladine to form (10bR,4aS)-noroxomaritidine and its enantiomer, (10bS,4aR)-noroxomaritidine. nih.govnih.gov This reaction represents a major branch point in the biosynthesis of Amaryllidaceae alkaloids, directing intermediates toward the formation of haemanthamine- and crinine-type skeletons. nih.govnih.gov

Noroxomaritidine Reductase (NR): Following a similar co-expression analysis strategy, a short-chain alcohol dehydrogenase/reductase was identified and designated as noroxomaritidine reductase (NR). nih.govresearchgate.net The gene for NR was found to co-express with N4OMT across different Narcissus and Galanthus species. nih.govresearchgate.net Biochemical analyses of the heterologously expressed protein confirmed its function: NR catalyzes the reduction of the carbon-carbon double bond in noroxomaritidine to form oxomaritinamine, a subsequent intermediate in the pathway. researchgate.netnih.gov Interestingly, the enzyme was also shown to reduce norcraugsodine to norbelladine, although with a specific activity 400-fold lower than its primary function on noroxomaritidine. nih.govresearchgate.netnih.gov Homologs of NR have since been cloned and characterized from other Amaryllidaceae species, including Narcissus papyraceus and Leucojum aestivum. nih.gov

| Enzyme | Gene Name | Function | Method of Discovery | Source Organism(s) | Reference |

|---|---|---|---|---|---|

| Cytochrome P450 | CYP96T1 | Catalyzes para-para' C-C phenol (B47542) coupling of 4′-O-methylnorbelladine to form this compound. | Comparative transcriptomics and co-expression analysis with N4OMT. | Narcissus sp. aff. pseudonarcissus, Galanthus sp. | nih.govnih.gov |

| Noroxomaritidine Reductase | NR | Reduces the C=C bond of noroxomaritidine to form oxomaritinamine. | Co-expression analysis with N4OMT. | Narcissus sp., Galanthus spp., Narcissus papyraceus, Leucojum aestivum | nih.govnih.govresearchgate.net |

Gene Expression Analysis and Correlation with Alkaloid Accumulation

A cornerstone of biosynthetic gene discovery is the principle that genes involved in a specific metabolic pathway are often co-expressed, and their expression levels correlate with the production of the pathway's metabolites. The identification of both CYP96T1 and NR relied heavily on this concept, as their transcripts were found to be co-expressed with N4OMT, a known gene in the Amaryllidaceae alkaloid pathway. nih.govresearchgate.net

Further studies have demonstrated a direct link between the expression of these biosynthetic genes and the accumulation of alkaloids. For instance, treatment of Lycoris longituba seedlings with methyl jasmonate (MeJA), a plant hormone known to elicit defense responses including secondary metabolite production, led to the induction of genes involved in the galanthamine (B1674398) pathway. researchgate.net This resulted in an increased accumulation of pathway intermediates and final products, confirming a positive correlation between transcript levels and alkaloid content. researchgate.net Similar transcriptomic analyses in other medicinal plants have consistently shown that the expression of pathway-specific genes, including those for precursor supply and backbone modification, is upregulated in response to elicitors like MeJA, leading to higher yields of the target alkaloids. frontiersin.orgnih.gov

Evolutionary Aspects of CYP96T Family and Phenol-Coupling Enzymes in Monocots

The discovery of CYP96T1 was a significant finding not only for understanding Amaryllidaceae alkaloid biosynthesis but also for plant evolutionary biology, as it was the first C-C phenol-coupling enzyme to be characterized from a monocot. nih.govnih.gov Monocots, which diverged from other flowering plants around 140 million years ago, represent a major lineage with unique evolutionary trajectories. frontiersin.orgnih.gov

The CYP96T family of cytochrome P450 enzymes appears to be a key evolutionary innovation within the Amaryllidaceae family for generating skeletal diversity. While CYP96T1 from Narcissus primarily catalyzes para-para' coupling, subsequent research has uncovered functional diversification within this family. nih.govfrontiersin.org In Lycoris aurea, four CYP96T1 homologs were identified that displayed inverted regioselectivity; some were responsible for the para-para' scaffold, while others catalyzed the formation of the para-ortho' scaffold, which leads to different classes of alkaloids like galanthamine. frontiersin.orgresearchgate.net Further studies in Narcissus identified other members, CYP96T5 and CYP96T6, which are responsible for para-ortho' and ortho-para' coupling, respectively. frontiersin.org This functional divergence within a single enzyme family highlights a mechanism of chemical evolution, where gene duplication and neofunctionalization have enabled the creation of a wide array of bioactive compounds from a common precursor.

| Enzyme | Predominant Coupling Type | Resulting Alkaloid Skeleton | Source Organism | Reference |

|---|---|---|---|---|

| CYP96T1 | para-para' | Maritidine/Crinine (B1220781)/Haemanthamine-type | Narcissus sp. aff. pseudonarcissus | nih.govnih.gov |

| LauCYP96T1 / LauCYP96T1-like-2 | para-para' | Maritidine/Crinine/Haemanthamine-type | Lycoris aurea | frontiersin.org |

| LauCYP96T1-like-1 / LauCYP96T1-like-3 | para-ortho' | Galanthamine-type | Lycoris aurea | frontiersin.org |

| NtCYP96T6 / NtCYP96T5 | para-ortho' / ortho-para' | Galanthamine-type / Narwedine-type | Narcissus cv. Tête-à-Tête | frontiersin.org |

Regulatory Mechanisms of Biosynthetic Gene Expression

The coordinated expression of genes in a biosynthetic pathway points to sophisticated regulatory mechanisms that control the flow of metabolites. While the specific transcription factors controlling the this compound pathway are still under investigation, general principles of secondary metabolite regulation in plants offer significant insights.

One common mechanism is the organization of biosynthetic genes into clusters on a chromosome, which facilitates their co-regulation. nih.gov Another is the control by pathway-specific transcription factors that bind to conserved motifs in the promoter regions of the biosynthetic genes. nih.gov Transcriptomic studies in various alkaloid-producing plants have identified several families of transcription factors, including AP2/ERF, WRKY, and MYB, as key regulators. frontiersin.org

The expression of Amaryllidaceae alkaloid biosynthetic genes is known to be responsive to hormonal signals, particularly jasmonates (e.g., methyl jasmonate, MeJA). researchgate.net Jasmonates are key signaling molecules in plant defense, and their application often leads to a significant upregulation of secondary metabolite pathways. Transcriptome analysis of MeJA-treated plants reveals the induction of not only the structural genes like CYP96T1 and NR, but also the genes for transcription factors that orchestrate this response. frontiersin.org Techniques like Weighted Gene Co-expression Network Analysis (WGCNA) are powerful tools to identify modules of co-expressed genes and pinpoint hub genes, including transcription factors, that likely play a central regulatory role in the biosynthesis of compounds like this compound. frontiersin.org

Analytical and Structural Elucidation Methodologies for 4as,10br Noroxomaritidine

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of (4aS,10bR)-Noroxomaritidine, enabling its isolation and quantification from intricate biological extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of Amaryllidaceae alkaloids, which are often non-volatile and thermally unstable. mdpi.com In studies involving the enzymatic reduction of noroxomaritidine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has been utilized to monitor the reaction and identify the products. researchgate.netnih.gov The analysis of related precursor compounds like norbelladine (B1215549) has also been successfully performed using HPLC systems coupled to a tandem mass spectrometer (MS/MS). nih.gov

A typical application involves using a reversed-phase column with a mobile phase consisting of an ammonium acetate buffer and acetonitrile (B52724). nih.gov This setup allows for the effective separation and subsequent quantification of the target analytes.

Table 1: Example HPLC-MS/MS Parameters for Amaryllidaceae Alkaloid Analysis

| Parameter | Condition | Source |

|---|---|---|

| System | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) | nih.gov |

| Mobile Phase | Ammonium acetate (10 mM, pH 5.0) and acetonitrile (60:40) | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Application | Analysis of enzymatic products in Amaryllidaceae alkaloid biosynthesis | nih.gov |

Gas Chromatography (GC)

Gas chromatography-mass spectrometry (GC-MS) is one of the most frequently applied techniques for the analysis of Amaryllidaceae alkaloids in plant extracts. cncb.ac.cnnih.gov This method is well-suited for a comprehensive analysis and can be performed without prior derivatization of the alkaloids. nih.gov For complex plant extracts, a typical GC-MS analysis utilizes a capillary column, such as an HP-5 MS or Rtx-5 MS, with helium as the carrier gas. nih.govwiley.com A programmed temperature gradient is employed to achieve optimal separation of the various alkaloids present in the extract. wiley.comresearchgate.net

However, certain Amaryllidaceae alkaloids, particularly those of the homolycorine type with a C3–C4 double bond like noroxomaritidine, can present challenges in electron impact mass spectrometry (EIMS) mode, often showing low-intensity molecular ions, which can complicate identification. cncb.ac.cnwiley.com To overcome this, chemical ionization (CI) mass spectrometry (GC-CIMS) is used in parallel with GC-EIMS to provide significant structural information and facilitate unambiguous identification. cncb.ac.cn

Table 2: Typical GC-MS Conditions for Amaryllidaceae Alkaloid Profiling

| Parameter | Condition | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | cncb.ac.cn |

| Column | HP-5 MS (30 m × 0.25 mm × 0.25 μm) | wiley.com |

| Carrier Gas | Helium | wiley.com |

| Temperature Program | Initial 100°C, ramp to 180°C, then ramp to 300°C | nih.govwiley.com |

| Injector Temperature | 250°C - 280°C | nih.govresearchgate.net |

| Detector | Mass Selective Detector (e.g., Agilent 5975) or Triple Quadrupole MS | wiley.com |

| Ionization Mode | Electron Impact (EI) and Chemical Ionization (CI) | cncb.ac.cnwiley.com |

Chiral Chromatography for Enantiomeric Resolution

The stereochemistry of noroxomaritidine is critical, as different enantiomers lead to distinct classes of alkaloids (crinine-type or haemanthamine-type). nih.gov Therefore, chiral chromatography is indispensable for resolving the enantiomeric mixture of this compound and its counterpart, (4aR,10bS)-Noroxomaritidine.

Research on noroxomaritidine reductase, an enzyme involved in its biosynthesis, has demonstrated the successful separation of these enantiomers using chiral LC-MS. researchgate.netnih.gov This was achieved using a specialized chiral stationary phase. This technique is crucial for studying the stereospecificity of enzymes, as it allows for the monitoring of the preferential consumption of one enantiomer over the other. researchgate.netnih.gov

Table 3: Chiral HPLC Method for Noroxomaritidine Enantiomers

| Parameter | Condition | Source |

|---|---|---|

| Technique | Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) | researchgate.netnih.gov |

| Column | Chrom Tech, Inc. Chiral-CBH (100 × 4.0-mm, 5-μm) | researchgate.netnih.gov |

| Detection | Mass Spectrometry (e.g., QTRAP 6500) | nih.gov |

| Monitoring | m/z 272.3 | researchgate.netnih.gov |

| Application | Resolution of (10bS,4aR) and (10bR,4aS)-noroxomaritidine enantiomers | researchgate.netnih.gov |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification and Fragmentation Analysis

Mass spectrometry is a cornerstone for the identification and structural elucidation of this compound. When coupled with chromatographic separation (LC-MS or GC-MS), it provides molecular weight information and characteristic fragmentation patterns that serve as a fingerprint for the compound.

Tandem mass spectrometry (MS/MS) is particularly valuable for confirming the identity of biosynthetic products. In studies of noroxomaritidine reductase, the MS/MS fragmentation pattern of the enzymatic product was compared with that of noroxomaritidine chemically reduced by sodium borohydride. nih.gov The clear differences in their fragmentation patterns helped to deduce that the enzyme reduces the carbon-carbon double bond, not the ketone group, leading to the formation of oxomaritinamine. nih.gov This comparative fragmentation analysis is a powerful method for elucidating biochemical reaction mechanisms. researchgate.net

Application of Advanced Spectroscopic Methods for Structure and Stereochemistry Confirmation

While MS provides crucial information, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural and stereochemical elucidation of novel compounds or for confirming the identity of isolated natural products. In the context of Amaryllidaceae alkaloid research, standard compounds are often unequivocally identified by 1D and 2D NMR techniques before being used in further analytical studies, such as the development of GC-MS fragmentation libraries. cncb.ac.cn For instance, the structure of haemanthamine (B1211331), an alkaloid related to the noroxomaritidine pathway, was fully characterized by MS/MS and ¹H NMR after isolation. nih.gov Similarly, the chemical synthesis of the precursor norbelladine was confirmed via NMR. nih.gov These advanced spectroscopic methods are essential for building the foundational knowledge required for more routine analytical techniques.

Techniques for In Situ Metabolite Imaging

Understanding the spatial distribution of this compound and related alkaloids within plant tissues is crucial for comprehending their biosynthesis, transport, and storage. Mass Spectrometry Imaging (MSI) has emerged as a powerful technique for in situ metabolite imaging, allowing for the visualization of the localization of these compounds directly on tissue sections. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a widely used MSI technique in plant science. oup.comnih.gov It has been successfully applied to map the distribution of various Amaryllidaceae alkaloids in different plant organs. sciety.org For example, studies on Hippeastrum papilio have used MALDI-MSI to investigate the organ- and tissue-specific localization of precursors and final alkaloid products like galanthamine (B1674398) and haemanthamine. sciety.org This research revealed that alkaloids tend to accumulate in epidermal and vascular tissues, challenging previous hypotheses about organ-specific biosynthesis and suggesting potential transport of the final products. sciety.org Such techniques provide invaluable insights into the metabolic networks within the plant. acs.orgnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (4aR,10bS)-Noroxomaritidine |

| Galanthamine |

| Haemanthamine |

| Norbelladine |

Biotechnological Applications and Metabolic Engineering Approaches Involving 4as,10br Noroxomaritidine

Utilization of (4aS,10bR)-Noroxomaritidine as a Key Intermediate in Engineered Biosynthetic Pathways

This compound serves as a pivotal branchpoint in the biosynthesis of a diverse array of Amaryllidaceae alkaloids. Its strategic position allows for the channeling of metabolic flux toward different structural backbones, making it a key target for metabolic engineering.

The formation of this compound and its enantiomer, (10bS,4aR)-noroxomaritidine, is catalyzed by the cytochrome P450 enzyme CYP96T1. nih.govebi.ac.ukebi.ac.uk This enzyme facilitates an intramolecular para-para' C-C phenol (B47542) coupling of the precursor 4'-O-methylnorbelladine. researchgate.netoup.comnih.gov The discovery of CYP96T1 was significant as it represents the first major branching point in the biosynthesis of many Amaryllidaceae alkaloids and was the first such phenol-coupling enzyme to be characterized in a monocot. nih.govebi.ac.ukebi.ac.uk While the para-para' coupling is its major function, CYP96T1 can also catalyze a minor para-ortho' coupling reaction, leading to N-demethylnarwedine, a precursor to galanthamine (B1674398). researchgate.netnih.gov

Once formed, this compound can be acted upon by various downstream enzymes to yield different classes of alkaloids. For example, the enzyme noroxomaritidine reductase (NR), a short-chain alcohol dehydrogenase/reductase, catalyzes the reduction of the carbon-carbon double bond in noroxomaritidine. nih.govresearchgate.net Depending on the specific enantiomer reduced, this reaction leads to precursors for alkaloids like maritinamine or elwesine. nih.govresearchgate.net Furthermore, the ketone group of noroxomaritidine is a target for other reductases, a necessary step for producing prominent alkaloids such as hemanthamine and crinine-type compounds. nih.govresearchgate.net This branching is summarized in the table below.

Table 1: Enzymatic Conversion of this compound and its Precursor

| Precursor | Enzyme | Product(s) | Downstream Alkaloid Classes |

|---|---|---|---|

| 4'-O-methylnorbelladine | CYP96T1 | This compound (major) | Crinine (B1220781), Montanine (B1251099), Pretazettine, Haemanthamine (B1211331) |

| 4'-O-methylnorbelladine | CYP96T1 | N-demethylnarwedine (minor) | Galanthamine-type |

| This compound | Noroxomaritidine Reductase (NR) | Oxomaritinamine | Maritinamine/Elwesine-type |

| This compound | Unidentified Reductases | Normaritidine derivatives | Haemanthamine/Crinine-type |

Metabolic Engineering of Microorganisms (e.g., E. coli, yeast) for Amaryllidaceae Alkaloid Production

The complexity of plant secondary metabolism and the low abundance of many valuable alkaloids in their native plant sources have driven efforts to reconstitute these pathways in microbial hosts. biorxiv.org Microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae offer several advantages, including rapid growth, amenability to genetic manipulation, and scalability in fermenters. researchgate.netnih.govresearchgate.net

However, reconstructing Amaryllidaceae alkaloid pathways in these hosts is challenging. researchgate.net Plant enzymes, particularly cytochrome P450s like CYP96T1, are membrane-bound and often require specific conditions and redox partners for functional expression in prokaryotic or simple eukaryotic systems. nih.govresearchgate.net Despite these hurdles, progress has been made:

Enzyme Expression : Key enzymes in the pathway, such as noroxomaritidine reductase (NR), have been successfully cloned and functionally expressed in E. coli. nih.gov This allows for the detailed biochemical characterization of individual pathway steps.

Pathway Reconstruction : While the complete de novo synthesis of complex Amaryllidaceae alkaloids from simple sugars in microbes remains a significant goal, efforts are underway. biorxiv.org Research has focused on engineering yeast to produce precursors like reticuline, a key intermediate in the related benzylisoquinoline alkaloid pathways, demonstrating the feasibility of expressing multi-enzyme plant pathways in microbes. researchgate.netmdpi.com

Host Selection : Yeast is often considered a suitable host for expressing plant P450 enzymes due to its eukaryotic nature, possessing an endoplasmic reticulum that can support the proper folding and function of these membrane-bound proteins. nih.govchalmers.se

The ultimate aim is to develop a sustainable microbial platform for producing Amaryllidaceae alkaloids, which requires a deep understanding of the entire metabolic pathway and the successful heterologous expression of all necessary enzymes. nih.govfrontiersin.org

Strategies for Enhancing Production Yields of Downstream Alkaloids

Once a biosynthetic pathway is established in a microbial host, a primary challenge is achieving commercially viable production titers. Several metabolic engineering strategies are employed to optimize the yield of target alkaloids derived from this compound and other intermediates. nih.gov

Table 2: Metabolic Engineering Strategies for Improved Alkaloid Production

| Strategy | Description | Example Application |

|---|---|---|

| Overexpression of Rate-Limiting Enzymes | Increasing the expression levels of enzymes that catalyze slow steps in the pathway to prevent the buildup of intermediates and pull flux towards the final product. | Overexpression of multiple biosynthetic genes is often required to fortify the pathway and prevent new bottlenecks from emerging. pnas.org |

| Host Strain Engineering | Modifying the host's native metabolism to increase the availability of essential precursors and cofactors (e.g., NADPH, S-adenosylmethionine) needed by the heterologous pathway. | In E. coli, engineering the central carbon metabolism can increase the supply of precursors for aromatic amino acid-derived pathways. |

| Fermentation Optimization | Fine-tuning culture conditions such as temperature, pH, and nutrient feeding to maximize cell growth and product formation. | In yeast, adjusting fermentation pH and temperature can significantly improve the activity and stability of heterologously expressed plant enzymes, boosting BIA production by several fold. nih.gov |

| Protein Engineering | Modifying the catalytic properties of biosynthetic enzymes through directed evolution or rational design to improve their activity, stability, or specificity in the microbial host. | A machine learning model was used to generate improved variants of a plant methyltransferase, resulting in a 60% improvement in product titer. biorxiv.org |

| Process Engineering | Using techniques like two-phase bioreactor systems to remove the product from the culture in real-time, which can alleviate issues of product toxicity and feedback inhibition. semanticscholar.org | A two-phase bioreactor system was shown to redirect metabolism and improve yields of galanthamine in Leucojum aestivum shoot cultures. semanticscholar.org |

Integration of Synthetic Biology for Pathway Optimization

Synthetic biology offers a powerful toolkit for accelerating the engineering of complex metabolic pathways. nih.gov These advanced tools move beyond traditional metabolic engineering, enabling more precise and high-throughput optimization of alkaloid production.

Genetic Biosensors : Engineered biosensors can be designed to detect the presence of specific pathway intermediates, such as 4'-O-methylnorbelladine. biorxiv.org These sensors can be linked to a fluorescent reporter, allowing for the rapid, high-throughput screening of large libraries of enzyme variants or pathway configurations to identify those with improved performance. biorxiv.org

Machine Learning and AI : Artificial intelligence and machine learning models can be used to guide protein engineering. By analyzing protein structures and sequence data, these models can predict mutations that are likely to enhance enzyme activity or stability, dramatically reducing the time and effort required for enzyme optimization. biorxiv.org

CRISPR-based Tools : CRISPR-Cas9 and related technologies, such as CRISPR interference (CRISPRi), provide a versatile platform for precisely editing the host genome. semanticscholar.orgnih.gov This can be used to knock out competing metabolic pathways that divert precursors away from the target alkaloid, or to finely tune the expression levels of multiple pathway genes simultaneously for optimal metabolic flux. semanticscholar.orgnih.gov

Pathway Assembly and Refactoring : Synthetic biology enables the design and construction of novel gene circuits and the refactoring of entire biosynthetic pathways. This includes optimizing codon usage for the host organism, balancing enzyme expression levels using promoters of varying strengths, and organizing enzymes into synthetic scaffolds or compartments to channel intermediates and improve efficiency. mdpi.com

The synergy between custom biosensors and machine learning-guided protein design represents a paradigm shift for rapidly prototyping and improving new biosynthetic pathways for the production of Amaryllidaceae alkaloids. biorxiv.org

Computational Studies on 4as,10br Noroxomaritidine and Its Biosynthesis

In Silico Modeling and Dynamics Simulations of Enzymatic Reactions (e.g., CYP96T1, NR)

The biosynthesis of (4aS,10bR)-Noroxomaritidine involves key enzymes such as cytochrome P450 CYP96T1 and noroxomaritidine reductase (NR). In silico modeling and molecular dynamics (MD) simulations have been instrumental in understanding their function and mechanism.

CYP96T1: This enzyme is crucial as it catalyzes the intramolecular para-para' C-C phenol (B47542) coupling of the precursor 4'-O-methylnorbelladine to form the characteristic structure of noroxomaritidine. nih.gov Computational simulations have provided an atomic-level understanding of the C-C and C-N bond formations that occur within the active site of CYP96T1. nih.gov These studies suggest that the C-C coupling process follows a diradical mechanism. researchgate.net Molecular dynamics simulations help visualize the conformational flexibility of the enzyme and how it accommodates the substrate to achieve specific regioselectivity. nih.gov For instance, simulations can reveal how substrate-binding channels open and close, a critical aspect of enzyme function in the broader P450 family. nih.gov By identifying regions of increased conformational flexibility through MD simulations, researchers can guide rational chimeragenesis to engineer enzymes with altered or improved selectivity. nih.gov

Noroxomaritidine Reductase (NR): Following its formation by CYP96T1, noroxomaritidine is a substrate for noroxomaritidine reductase (NR), an enzyme that reduces the carbon-carbon double bond to form oxomaritinamine. researchgate.netnih.gov MD simulations can be employed to study the dynamic behavior of NR in complex with its substrate and the cofactor NADPH. nih.govdiva-portal.org These simulations reveal large-scale protein motions that are essential for substrate binding, catalysis, and product release. diva-portal.org The integration of MD simulations with experimental data provides a holistic view of the enzyme's catalytic cycle, highlighting the interplay between protein dynamics and enzymatic activity. diva-portal.org

| Enzyme | Function in Biosynthesis | Key Insights from Modeling & Dynamics Simulations |

|---|---|---|

| CYP96T1 | Catalyzes para-para' C-C oxidative coupling of 4'-O-methylnorbelladine to form noroxomaritidine. nih.govfrontiersin.org | - Elucidation of a diradical mechanism for C-C coupling. nih.govresearchgate.net |

| Noroxomaritidine Reductase (NR) | Reduces the C-C double bond of noroxomaritidine to form oxomaritinamine. researchgate.netnih.gov | - Understanding of substrate binding and the role of the NADPH cofactor. nih.gov |

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic-level events during enzymatic reactions. naiss.se These methods are used to map out entire reaction pathways, calculate the energies of intermediates and transition states, and ultimately elucidate the precise mechanism of bond-breaking and bond-forming events. rsc.orgnih.gov

For the CYP96T1-catalyzed formation of noroxomaritidine, quantum mechanical simulations have been pivotal. They support the proposed diradical mechanism for the crucial C-C bond formation. researchgate.net Such calculations can detail the electronic structure of the reactive iron-oxo species in the P450 active site and how it abstracts hydrogen atoms from the substrate to initiate the coupling cascade. nih.govfrontiersin.org DFT calculations can also investigate the catalytic promiscuity of enzymes like CYP96T1, explaining why minor products with different coupling regioselectivity, such as the para-ortho' coupled N-demethylnarwedine, are sometimes formed. nih.govfrontiersin.org

In the case of noroxomaritidine reductase (NR), quantum calculations can model the hydride transfer from NADPH to the substrate. nih.gov These studies help explain the stereospecificity of the reduction, a critical factor in determining the downstream alkaloid products. nih.gov By analyzing the transition state energies, researchers can understand the factors contributing to the enzyme's catalytic efficiency. rsc.org

Molecular Docking Studies of Substrate-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a substrate when bound to the active site of an enzyme. mdpi.com This method has been widely applied to the enzymes involved in the biosynthesis of this compound.

Homology modeling and subsequent molecular docking have been used to create predictive models for the binding of the precursor, 4'-O-methylnorbelladine (4OMN), to CYP96T1. frontiersin.org These studies have successfully identified specific amino acid residues within the active site that are likely responsible for orienting the substrate for the correct para-para' oxidative coupling. frontiersin.org Similarly, computer-aided docking of noroxomaritidine into the three-dimensional crystal structure of the NR active site has been performed. researchgate.netnih.gov These docking studies suggest a plausible chemical mechanism for the reduction reaction, highlighting key interactions with catalytic residues like tyrosine and lysine (B10760008), which are common in the short-chain dehydrogenase/reductase (SDR) enzyme family. researchgate.net

Docking studies have also been crucial in understanding the initial steps of the Amaryllidaceae alkaloid pathway, predicting the binding of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) to norbelladine (B1215549) synthase (NBS) and the intermediate norcraugsodine to NR, demonstrating the broader applicability of this computational approach. nih.govfrontiersin.org

| Enzyme | Substrate/Ligand | Key Findings from Docking Studies |

|---|---|---|

| CYP96T1 | 4'-O-methylnorbelladine (4OMN) | Predicted binding pose for para-para' coupling; identified key amino acid residues for regioselectivity. frontiersin.org |

| Noroxomaritidine Reductase (NR) | This compound | Proposed a binding orientation consistent with the observed reduction mechanism and interaction with catalytic Tyr and Lys residues. researchgate.netnih.gov |

| Norbelladine Synthase (NBS) | Tyramine, 3,4-dihydroxybenzaldehyde | Predicted binding models for the initial condensation reaction of the pathway. nih.govfrontiersin.org |

| Noroxomaritidine Reductase (NR) | Norcraugsodine | Predicted binding of an early pathway intermediate, highlighting the enzyme's multiple roles. nih.gov |

Predictive Modeling for Novel Analog Derivatization

The insights gained from computational studies on the native biosynthetic pathway of this compound provide a solid foundation for predictive modeling and enzyme engineering. By understanding the precise mechanisms and substrate-enzyme interactions, researchers can rationally design novel analogs and engineer biocatalysts to produce them.

Computational models of CYP96T1 and NR can be used to screen virtual libraries of substrate analogs, predicting which derivatives might be accepted by the enzymes. Molecular dynamics and quantum chemical calculations can then be used to assess the likelihood and potential outcomes of the enzymatic reactions with these novel substrates. rsc.orgfrontiersin.org This in silico screening can prioritize candidates for experimental validation, saving significant time and resources.

Furthermore, the detailed structural and mechanistic knowledge allows for targeted mutagenesis of the enzymes. For example, by altering key residues in the active site of CYP96T1 identified through docking and MD simulations, it may be possible to shift its regioselectivity to favor ortho-para' or para-ortho' coupling, leading to different alkaloid scaffolds. nih.govfrontiersin.org Similarly, engineering the substrate-binding pocket of NR could enable the reduction of a wider range of modified noroxomaritidine analogs, expanding the chemical diversity of the resulting Amaryllidaceae alkaloids. This synergy between computational prediction and experimental synthesis is a promising frontier for the production of novel, high-value pharmaceutical compounds.

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Unknown Enzymatic Steps in Amaryllidaceae Alkaloid Biosynthesis

Despite recent advances, the complete enzymatic cascade leading to and from (4aS,10bR)-Noroxomaritidine is not fully mapped. nih.govnih.govresearchgate.netresearchgate.net The biosynthesis of Amaryllidaceae alkaloids is a complex network of reactions, and many of the enzymes responsible for the later, more specialized steps in the pathways originating from noroxomaritidine remain uncharacterized. core.ac.uk Future research must focus on identifying and characterizing these elusive enzymes. A combination of transcriptomics, proteomics, and metabolomics approaches in various Amaryllidaceae species can pinpoint candidate genes. core.ac.uknih.govnih.gov Subsequent in vitro and in vivo functional characterization will be essential to confirm their roles in the intricate biosynthetic grid.

Deeper Understanding of Regio- and Stereoselectivity in Phenol (B47542) Coupling

The formation of the characteristic skeletons of Amaryllidaceae alkaloids, including the maritidine core of this compound, is governed by intramolecular oxidative phenol coupling of the precursor 4'-O-methylnorbelladine. nih.gov This crucial step is catalyzed by cytochrome P450 enzymes of the CYP96T family, which direct the coupling to occur with specific regio- and stereoselectivity. nih.govnih.govresearchgate.net However, the precise molecular mechanisms that dictate whether para-ortho, para-para, or ortho-para coupling occurs are not fully understood. nih.govoup.com Future investigations should employ techniques such as site-directed mutagenesis and structural biology to probe the active sites of these enzymes. oup.com Elucidating the structural determinants of this selectivity will be instrumental for engineering enzymes with novel catalytic functions to produce specific alkaloid skeletons.

Exploitation of Genetic Diversity for Novel Enzyme Discovery

The Amaryllidaceae family boasts a rich diversity of species, each producing a unique profile of alkaloids. oup.com This chemical diversity is a direct reflection of the genetic diversity within the family. Future research should systematically explore the genomes and transcriptomes of a wider range of Amaryllidaceae species to discover novel enzymes with unique catalytic capabilities. nih.govnih.gov This bio-prospecting approach could uncover enzymes that produce novel derivatives of the noroxomaritidine skeleton or enzymes with improved efficiency and selectivity, providing new tools for synthetic biology and metabolic engineering.

Advanced Metabolic Engineering for Sustainable Production of Derived Alkaloids

The natural abundance of many valuable Amaryllidaceae alkaloids is low, hindering their clinical development and application. mit.edunih.gov Metabolic engineering of microbial or plant-based systems offers a promising alternative for their sustainable production. mit.edunih.govhorizonepublishing.com With a more complete understanding of the biosynthetic pathway centered around this compound, future efforts can focus on reconstructing these pathways in heterologous hosts like yeast or bacteria. mit.edunih.gov This will involve the optimization of enzyme expression, substrate availability, and cofactor regeneration to create robust and efficient production platforms for valuable alkaloids derived from noroxomaritidine.

Comprehensive SAR Studies on the Noroxomaritidine Skeleton and its Derivatives

The noroxomaritidine scaffold represents a privileged structure in medicinal chemistry. To fully exploit its therapeutic potential, comprehensive Structure-Activity Relationship (SAR) studies are essential. Future research should focus on the semi-synthesis or total synthesis of a library of noroxomaritidine derivatives with systematic modifications to the core structure. These compounds can then be screened for a wide range of biological activities to identify key structural features responsible for desired pharmacological effects. This will guide the rational design of more potent and selective drug candidates.

Exploration of Chemical Biology Tools to Probe Biosynthetic Mechanisms

The application of chemical biology tools offers a powerful approach to dissect the intricate mechanisms of Amaryllidaceae alkaloid biosynthesis. Future research could involve the design and synthesis of mechanism-based inhibitors or activity-based probes targeting the enzymes involved in the formation and transformation of this compound. These tools can be used to trap enzymatic intermediates, identify active sites, and visualize enzyme localization and interactions within the cell. Such studies will provide unprecedented insights into the dynamic regulation of this important metabolic pathway.

Q & A

Q. What enzymatic pathways are involved in the biosynthesis of (4aS,10bR)-Noroxomaritidine in plants?

this compound is synthesized via the enzyme noroxomaritidine synthase (EC 1.14.19.50) , which catalyzes the oxidative coupling of 4'-O-methylnorbelladine using NADPH and O₂. This reaction produces stereoisomers of noroxomaritidine, including the (4aS,10bR) and (4aR,10bS) forms, which are precursors to distinct Amaryllidaceae alkaloids . Analytical methods like LC-MS with chiral columns (e.g., Chiral-CBH) are critical for resolving these enantiomers during pathway validation .

Q. What analytical techniques are recommended for identifying and separating this compound from its stereoisomers?

- Chromatography : Use chiral stationary phases (e.g., ChromTech Chiral-CBH columns) to resolve enantiomers. For example, (10bR,4aS)- and (10bS,4aR)-Noroxomaritidine exhibit distinct retention times in reversed-phase HPLC (Fig. 4A, ).

- Mass Spectrometry : Monitor molecular ions (e.g., m/z 272.3 for noroxomaritidine) using LC-MS/MS with optimized parameters (CE 25%, DP 70%) to enhance specificity .

- Validation : Include controls such as enzyme-free assays and NADPH omission to confirm enzymatic activity .

Advanced Research Questions

Q. How does the stereochemistry of noroxomaritidine influence its enzymatic reduction and downstream alkaloid biosynthesis?

The enzyme noroxomaritidine reductase (NR) exhibits enantioselectivity, preferentially reducing (10bR,4aS)-noroxomaritidine over its (10bS,4aR)-counterpart. This specificity determines the biosynthesis of maritinamine (from 10bR,4aS) versus elwesine (from 10bS,4aR), highlighting the role of stereochemistry in pathway branching . Experimental validation requires chiral separation (e.g., LC-MS with enantiopure standards) and kinetic assays comparing NADPH consumption rates for each enantiomer .

Q. How can researchers resolve contradictory data in enzymatic activity assays for noroxomaritidine-related enzymes?

- Control Experiments : Include negative controls (e.g., heat-inactivated enzymes, omission of cofactors like NADPH) to rule out non-specific reactions. For example, NR activity is confirmed only in the presence of NADPH and active enzyme (Fig. 4A, ).

- Cross-Validation : Use orthogonal methods like EPI-MS/MS to verify product identity (e.g., norbelladine from norcraugsodine reduction) and ensure no interference from matrix effects .

- Data Reprodubility : Replicate assays under standardized conditions (pH 7.3, 25°C) and report enzyme-specific activity in nmol/min/mg protein .

Q. What experimental designs are optimal for studying the interplay between noroxomaritidine synthase (NR) and other enzymes in alkaloid biosynthesis?

- Co-Expression Systems : Co-express NR with downstream enzymes like N4OMT (a methyltransferase) in heterologous hosts (e.g., E. coli) to reconstitute partial pathways and identify intermediates .

- Isotopic Labeling : Use ¹³C-labeled precursors (e.g., tyrosine) to trace carbon flux through the pathway and validate hypothetical intermediates .

- Knockout Models : Generate gene-edited plant lines (e.g., CRISPR/Cas9) to disrupt NR and observe metabolic shifts, confirming its role in alkaloid diversity .

Methodological Considerations

Q. How should researchers address challenges in quantifying low-abundance noroxomaritidine enantiomers in complex matrices?

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to enrich alkaloids while reducing matrix interference.

- Sensitivity Enhancement : Employ MRM (multiple reaction monitoring) in LC-MS/MS for quantification at sub-ng/mL levels. For example, monitor m/z 260.1 → 238.0 transitions for norbelladine derivatives (Fig. 5A, ).

- Chiral Resolution : Optimize mobile phase composition (e.g., acetonitrile:ammonium acetate gradients) to baseline-separate enantiomers (Fig. 4A, ).

Q. What strategies mitigate artifacts in noroxomaritidine isolation due to pH-dependent protonation?

this compound exists as a cationic species (CHEBI:133996) at physiological pH (7.3). To stabilize the neutral form during extraction:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.